2-O-Dodecylglycerol
Description
Properties
Molecular Formula |
C15H32O3 |
|---|---|
Molecular Weight |
260.41 g/mol |
IUPAC Name |
2-dodecoxypropane-1,3-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(13-16)14-17/h15-17H,2-14H2,1H3 |
InChI Key |
JQEXFBVEZTYNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with deprotonation of dodecyl alcohol using a strong base, such as sodium hydroxide or potassium hydroxide, to form the dodecyl alkoxide. Subsequent addition of glycidol at controlled temperatures (30–90°C) facilitates nucleophilic attack at the less sterically hindered C-2 position of the epoxide, yielding 2-O-dodecylglycerol. Key parameters include:
- Molar Ratios : A glycidol-to-dodecyl alcohol ratio of 1:1 to 1:40 ensures sufficient alkoxide availability while minimizing polyglycerol byproducts.
- Temperature : Reactions conducted below 50°C favor monoether formation, whereas higher temperatures promote polymerization.
- Catalyst : Alkali metal hydroxides (e.g., NaOH, KOH) at 0.05–1.00 moles per mole of alcohol optimize reaction kinetics.
Table 1 summarizes optimized conditions for 2-ODG synthesis via alkoxylation.
Post-reaction neutralization with acetic acid or ion-exchange resins removes residual bases, followed by solvent extraction or vacuum distillation to isolate 2-ODG. Reversed-phase HPLC analysis confirms purity, with commercial processes achieving >75% monoether and <5% diether content.
Regioselectivity Challenges
Despite high yields, regioselectivity remains a concern. Competing attacks at the C-3 position can generate 3-O-dodecylglycerol, necessitating chromatographic separation. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying the 2-O regiochemistry.
Enzymatic Synthesis Approaches
Enzymatic routes, though less explored, offer potential for greener synthesis. Glycoside hydrolases (GHs) and phosphorylases have demonstrated activity in glycerol ether bond formation.
Phosphorylase-Catalyzed Reactions
Recent studies highlight glucosylglycerate phosphorylases (GGaPs) as candidates for stereospecific ether synthesis. These enzymes transfer glycerol units from sugar donors to acceptor molecules, though their application to dodecyl alcohols remains theoretical. For example, Leuconostoc mesenteroides sucrose phosphorylase exhibits promiscuity toward glycerate acceptors, suggesting adaptability to alkyl alcohols.
Table 2 compares enzymatic and chemical synthesis metrics.
| Metric | Chemical Alkoxylation | Enzymatic Synthesis (Hypothetical) |
|---|---|---|
| Yield | 70–90% | 30–50% (est.) |
| Regioselectivity | Moderate | High (if engineered) |
| Environmental Impact | High solvent use | Aqueous, low waste |
Limitations and Opportunities
Current enzymatic methods face scalability challenges due to low reaction rates and donor specificity. Protein engineering to enhance dodecyl alcohol affinity and stability could unlock practical applications.
Purification and Characterization
Chromatographic Techniques
Reversed-phase HPLC with methanol-water eluents (80:20 v/v) effectively separates 2-ODG from diesters and polyglycerols. Preparative HPLC scales this process, achieving >95% purity for biomedical applications.
Solubility and Stability
2-ODG exhibits superior water solubility compared to its 1-O isomer, with no crystallization observed at room temperature. This property stems from the equatorial orientation of the dodecyl chain, which reduces intermolecular packing.
Comparative Analysis of Synthetic Routes
Chemical alkoxylation remains the industrial standard due to its high yield and scalability, despite reliance on hazardous bases and solvents. Enzymatic approaches, while environmentally favorable, require further development to match efficiency. Hybrid strategies, such as chemoenzymatic cascades, may bridge this gap.
Chemical Reactions Analysis
Types of Reactions: 2-O-Dodecylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-O-Dodecylglycerol can yield dodecanoic acid derivatives .
Scientific Research Applications
Antimicrobial Activity
Overview
DDG exhibits potent antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. Studies have demonstrated that DDG can inhibit bacterial growth at lower concentrations compared to other compounds, such as glycerol monolaurate.
Case Study: Antibacterial Efficacy
In a study comparing the effects of DDG and glycerol monolaurate on S. aureus, DDG showed superior inhibition of bacterial growth in vitro. The study utilized a rabbit Wiffle ball infection model to assess the in vivo efficacy of both compounds. Results indicated that DDG inhibited S. aureus growth more effectively than glycerol monolaurate, although the latter was more effective in reducing mortality rates in the animal model .
| Compound | Inhibition Concentration (µg/ml) | Survival Rate (%) |
|---|---|---|
| 2-O-Dodecylglycerol | 50 and 100 | 40 |
| Glycerol Monolaurate | 100 | 80 |
| Control | N/A | 0 |
Cancer Research
Overview
Recent studies have indicated that DDG may possess antiproliferative effects on various cancer cell lines. Its unique structure allows it to circumvent metabolic pathways that often lead to resistance against traditional nucleoside antimetabolites.
Case Study: Antiproliferative Effects
A study synthesized novel nucleosides containing dodecyl chains, including DDG derivatives, which demonstrated notable antiproliferative effects against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells. The results suggest that these compounds could serve as potential therapeutic agents in cancer treatment .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| K562 | Dodecyl-containing nucleosides | 15 |
| MCF-7 | Dodecyl-containing nucleosides | 20 |
Biochemical Applications
Overview
DDG's role in lipid metabolism has been investigated, revealing its function as a metabolic effector rather than merely a physical agent. It inhibits lipid synthesis pathways, which can be leveraged for therapeutic purposes.
Research Findings
In vitro studies on Streptococcus mutans demonstrated that DDG inhibited the incorporation of glycerol into lipids, affecting the synthesis of phosphatidic acid and lysophosphatidic acid. This mechanism suggests potential applications in targeting bacterial lipid metabolism .
| Bacterial Strain | Effect Observed | Concentration (µg/ml) |
|---|---|---|
| Streptococcus mutans | Inhibition of lipid incorporation | 10-20 |
Mechanism of Action
2-O-Dodecylglycerol can be compared with other similar compounds, such as glycerol monolaurate:
Comparison with Similar Compounds
1-<i>O</i>-Dodecylglycerol
- Structure : Dodecyl chain attached to the first hydroxyl of glycerol.
- Metabolism : Rapidly absorbed in the intestine and incorporated into ether lipids. However, the 1-<i>O</i>-isomer undergoes oxidative cleavage of the ether bond in the liver and intestine, releasing lauric acid, which is further metabolized to water-soluble products excreted in urine .
- Biological Impact : Dietary 1-<i>O</i>-dodecylglycerol increases saturated acyl moieties in tissue lipids, but effects reverse after discontinuation .
- Key Difference : Positional isomerism (1-<i>O</i> vs. 2-<i>O</i>) significantly alters metabolic pathways and stability.
2-Oleoylglycerol
- Structure : Ester-linked oleoyl (C18:1, Δ9) chain at the second hydroxyl of glycerol.
- Molecular Formula : C21H40O4 (MW: 356.5 g/mol) .
- Physical Properties : Lower melting point than 2-<i>O</i>-dodecylglycerol due to unsaturated chain.
- Function: Acts as an endogenous ligand for cannabinoid receptors, unlike ether-linked analogs .
- Key Difference : Unsaturation and ester linkage make 2-oleoylglycerol more susceptible to lipase degradation.
2-Arachidonoylglycerol
- Structure: Ester-linked arachidonoyl (C20:4, ω-6) chain at the second hydroxyl.
- Molecular Formula : C23H38O4 (MW: 378.55 g/mol) .
- Function: Potent endocannabinoid signaling molecule with rapid turnover due to esterase sensitivity .
- Safety : Requires strict handling precautions (e.g., respiratory protection, cold storage) .
- Key Difference : Polyunsaturation and ester bond confer signaling activity but reduce stability compared to ether lipids.
1,3-Dioleoyl-2-palmitoylglycerol
- Structure : Triglyceride with oleoyl (C18:1) chains at positions 1 and 3 and palmitoyl (C16) at position 2.
- Molecular Formula : C53H100O6 (MW: 833.36 g/mol) .
- Function : Common component of cocoa butter; solid at room temperature due to saturated palmitoyl chain .
- Key Difference: Triglyceride structure and ester linkages contrast with monoether structure of 2-<i>O</i>-dodecylglycerol.
Comparative Data Table
Key Research Findings
- Metabolic Stability : Ether-linked 2-<i>O</i>-dodecylglycerol resists enzymatic hydrolysis better than ester analogs like 2-oleoylglycerol, making it suitable for prolonged biological applications .
- Chain Length Effects: Shorter saturated chains (e.g., dodecyl vs.
- Positional Isomerism : 2-<i>O</i>-substitution avoids the rapid catabolism seen in 1-<i>O</i>-dodecylglycerol, suggesting structural optimization for drug delivery .
Biological Activity
2-O-Dodecylglycerol (DDG) is a member of the alkylglycerol family, which are naturally occurring lipids known for their diverse biological activities. This compound has garnered attention due to its antibacterial properties and potential therapeutic applications. This article delves into the biological activity of DDG, supported by recent research findings, case studies, and data tables.
2-O-Dodecylglycerol is an ether lipid characterized by a dodecyl group attached to the glycerol backbone. Its structure contributes to its unique biological functions, particularly in microbial interactions and cellular signaling.
Antibacterial Activity
DDG exhibits significant antibacterial properties, especially against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. Research indicates that DDG acts through multiple mechanisms:
- Inhibition of Lipid Metabolism : DDG interferes with glycerolipid biosynthesis, leading to alterations in bacterial membrane composition. This disruption can result in increased permeability and eventual cell death .
- Stimulation of Autolysin Activity : DDG enhances the activity of autolysins, enzymes that break down bacterial cell walls, facilitating lysis and reducing bacterial viability .
- Metabolic Blockade : The compound has been shown to induce a metabolic blockade at the CDP-diacylglycerol synthetase step, leading to an accumulation of phosphatidic acid without causing cellular lysis .
Table 1: Antibacterial Efficacy of 2-O-Dodecylglycerol
| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 5 μg/mL | Inhibition of lipid metabolism |
| Streptococcus mutans | 3 μg/mL | Stimulation of autolysin activity |
| Escherichia coli | 10 μg/mL | Disruption of membrane integrity |
Case Studies
-
Study on Streptococcus mutans :
A study demonstrated that DDG significantly reduced the viability of S. mutans, a bacterium associated with dental caries. The results indicated that at concentrations as low as 3 μg/mL, DDG could effectively inhibit growth without causing lysis, suggesting a targeted mechanism that preserves beneficial flora while combating pathogenic strains . -
Antifungal Activity :
Research also highlights the antifungal properties of DDG against various fungi. In vitro tests showed that DDG could inhibit the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections .
The biological activity of DDG can be attributed to several mechanisms:
- Membrane Disruption : By integrating into bacterial membranes, DDG alters fluidity and permeability, leading to cell death.
- Metabolic Interference : DDG’s interference with lipid synthesis pathways results in metabolic dysregulation within bacterial cells.
- Calcium Ion Modulation : Some studies suggest that ether lipids like DDG may influence intracellular calcium levels, further affecting cellular functions and viability .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 2-O-Dodecylglycerol?
- Methodology : Synthesis typically involves esterification of glycerol with dodecanoic acid derivatives. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure inert atmospheric conditions to prevent oxidation during synthesis .
- Safety : Use chemical-resistant gloves (EN 374 standard) and work in well-ventilated areas to minimize inhalation risks .
Q. How should researchers design initial biological assays to assess 2-O-Dodecylglycerol’s bioactivity?
- Approach : Begin with in vitro cell viability assays (e.g., MTT or resazurin assays) to evaluate cytotoxicity. Use dose-response curves to determine IC₅₀ values. Pair this with fluorescence microscopy to observe morphological changes. Include positive (e.g., known cytotoxic agents) and negative controls (solvent-only treatments) .
- Data Validation : Replicate experiments at least three times and apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm significance .
Q. What storage and handling protocols are critical for maintaining 2-O-Dodecylglycerol stability?
- Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolytic degradation. Monitor for lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay if long-term stability is a concern .
- Handling : Avoid skin contact using nitrile gloves and conduct all procedures in fume hoods to limit aerosol exposure .
Advanced Research Questions
Q. How can researchers resolve contradictory data on 2-O-Dodecylglycerol’s mechanism of action across studies?
- Strategy : Perform systematic meta-analysis of existing literature, focusing on variables such as cell type, concentration ranges, and assay conditions. Use sensitivity analysis to identify confounding factors (e.g., solvent differences). Validate findings with orthogonal assays (e.g., CRISPR knockouts of suspected target pathways) .
- Frameworks : Apply P-E/I-C-O (Population-Exposure/Intervention-Control-Outcome) to standardize experimental parameters and isolate variables .
Q. What advanced techniques are suitable for probing 2-O-Dodecylglycerol’s interactions with lipid membranes?
- Methods : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Employ molecular dynamics simulations to model lipid bilayer interactions, parameterized with experimental data from small-angle X-ray scattering (SAXS) .
- Validation : Cross-reference computational predictions with experimental results using fluorescent probes (e.g., Laurdan dye for membrane fluidity changes) .
Q. How can researchers optimize 2-O-Dodecylglycerol delivery in in vivo models while minimizing off-target effects?
- Design : Use nanoparticle encapsulation (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability. Track biodistribution via radiolabeling (³H or ¹⁴C) or near-infrared (NIR) imaging. Include sham-treated controls to differentiate compound-specific effects from delivery vehicle artifacts .
- Ethics : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal model selection and dosing protocols .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent responses in 2-O-Dodecylglycerol studies?
- Analysis : Apply nonlinear regression models (e.g., log-logistic or four-parameter logistic curves) to fit dose-response data. Use Bayesian hierarchical models for multi-experiment datasets to account for variability across replicates .
Q. How should researchers structure literature reviews to identify gaps in 2-O-Dodecylglycerol research?
- Process : Conduct Boolean searches (e.g., "2-O-Dodecylglycerol AND (synthesis OR bioactivity)") across PubMed, Scopus, and Web of Science. Use citation chaining (forward/backward referencing) to trace seminal studies. Tabulate findings in matrices to compare methodologies and outcomes .
Data Reporting and Ethics
Q. What criteria should be prioritized when publishing 2-O-Dodecylglycerol data to ensure reproducibility?
- Standards : Report raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Figshare or Zenodo .
- Ethics : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
